Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
“Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 405057-76-3 . It has a molecular weight of 348.44 and its IUPAC name is benzyl 4- [ (tert-butoxycarbonyl) (methyl)amino]-1-piperidinecarboxylate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The compound’s molecular formula is C19H28N2O4 .Scientific Research Applications
Synthesis and Medicinal Chemistry
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate serves as a key intermediate in various synthetic and medicinal chemistry contexts. It has been utilized in the synthesis of oxindole via Palladium-catalyzed CH Functionalization, highlighting its role in facilitating complex organic transformations and contributing to the development of potential medicinal compounds. This process leverages Buchwald's and Hartwig's methodologies, indicating its significance in the synthesis of enzyme inhibitors and other pharmacologically active molecules (Magano, Kiser, Shine, & Chen, 2014).
Asymmetric Synthesis
The compound has also been used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a critical intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This application demonstrates the compound's utility in generating chiral molecules, which are essential for the development of drugs with targeted therapeutic effects. The methodology employed offers a potential for industrial application due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, the compound has been part of studies exploring the synthesis of mixed ligand fac-tricarbonyl complexes for potential use in diagnostic imaging. This research has implications for the development of new imaging agents that can assist in the diagnosis and monitoring of various diseases, showcasing the compound's versatility beyond traditional medicinal chemistry (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Synthesis of Novel Inhibitors
Moreover, it has been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, demonstrating its role in the discovery and development of new therapeutic agents targeting metabolic pathways. This research highlights the potential of benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate in contributing to the treatment of diseases associated with fatty acid synthesis (Chonan, Wakasugi, Yamamoto, Yashiro, Oi, Tanaka, Ohoka-Sugita, Io, Koretsune, & Hiratate, 2011).
Safety And Hazards
The safety information available indicates that this compound should be handled with caution. The compound is associated with the signal word “Warning” and is represented by the exclamation mark pictogram . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
properties
IUPAC Name |
benzyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHROSQZBYLAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609774 | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | |
CAS RN |
405057-76-3 | |
Record name | Phenylmethyl 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405057-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.